molecular formula C10H11N3 B144522 N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine CAS No. 640735-22-4

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

Cat. No. B144522
M. Wt: 173.21 g/mol
InChI Key: SSOWVQRPXHPDCM-UHFFFAOYSA-N
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Description

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a compound that can be synthesized through various chemical reactions involving allylic amines. The compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through asymmetric carbon-carbon bond formations, as seen in the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This method provides highly enantioenriched products and offers routes to substituted piperidines, pyrrolidines, and pyrimidinones . Additionally, the intramolecular cyclizations of N-allylic substituted α-amino nitriles catalyzed by PBu3 lead to functionalized pyrrolidines, with DFT studies supporting the mechanisms and selectivities of these reactions . Furthermore, solid-phase synthesis techniques have been employed to create 4-methylene pyrrolidines and allylic amines using palladium-activated allylic linkers .

Molecular Structure Analysis

The electronic structure of nitrogen atoms in allyl amines has been studied using NMR spectroscopy and DFT computations. These studies have determined the resonance structures and tautomeric equilibria of such compounds . The structural analysis in solution and the solid state provides insights into the stability of different tautomeric forms and the positions of hydrogen atoms in the crystal lattice .

Chemical Reactions Analysis

Allyl amines have been used in various chemical reactions to synthesize pyridines and other heterocyclic compounds. For instance, a Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with alkynes has been developed for pyridine synthesis . Additionally, allyl amines have been kinetically resolved by acylation using a dual-catalysis approach . The synthesis of pyrrole from allyl ketone and amine under metal-free conditions has also been reported, showcasing the versatility of allyl amines in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl-1H-pyrrolo[2,3-B]pyridin-4-amine and related compounds can be inferred from the properties of allyl amines and their derivatives. These compounds typically exhibit tautomeric equilibria and can form various hydrogen-bonded structures in the solid state . The reactivity of these compounds in different chemical reactions suggests that they have nucleophilic sites that can be exploited in catalytic cycles and synthesis pathways .

Scientific Research Applications

Palladium-Catalyzed Intramolecular Cyclization

The compound has been involved in studies focusing on palladium-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides. This cyclization leads to the formation of various pyrrolo-fused structures, such as pyrrolo[1,2-a]pyrazin-1-ones and pyrrolo[2,3-c]pyridin-7-ones, depending on the reaction conditions (Beccalli et al., 2005).

Kinetic Resolution of Allylic Amines

Another study demonstrated the use of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine in the kinetic resolution of allylic amines through acylation. The research achieved the first nonenzymatic kinetic resolution of allylic amines using a dual-catalysis approach, highlighting the compound's potential in stereo-selective synthetic processes (Klauber et al., 2011).

Asymmetric Synthesis of 8-aminoindolizidine

In the field of asymmetric synthesis, this compound played a crucial role in the diastereoselective addition of allylmagnesium chloride to 1-Allyl-2-pyrroleimines. This process is instrumental in the synthesis of indolizidine derivatives, which have various biological activities (Albano et al., 2008).

Future Directions

The future directions for research on N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine and its derivatives could include further exploration of their biological activities and potential applications in medicine, particularly in cancer therapy . Additionally, more studies are needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWVQRPXHPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624174
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

CAS RN

640735-22-4
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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